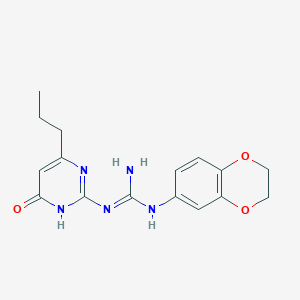![molecular formula C19H16N2O4S B3726706 6-hydroxy-3-(2-methoxyphenyl)-2-[(2-oxo-2-phenylethyl)thio]-4(3H)-pyrimidinone](/img/structure/B3726706.png)
6-hydroxy-3-(2-methoxyphenyl)-2-[(2-oxo-2-phenylethyl)thio]-4(3H)-pyrimidinone
Descripción general
Descripción
6-hydroxy-3-(2-methoxyphenyl)-2-[(2-oxo-2-phenylethyl)thio]-4(3H)-pyrimidinone is a chemical compound with potential therapeutic applications. This compound is also known as HET0016 and has been extensively studied for its biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of 6-hydroxy-3-(2-methoxyphenyl)-2-[(2-oxo-2-phenylethyl)thio]-4(3H)-pyrimidinone involves the inhibition of the enzyme 20-HETE synthase. This enzyme is responsible for the production of 20-HETE, which is a potent vasoconstrictor. Inhibition of this enzyme by HET0016 leads to a decrease in the production of 20-HETE and a subsequent decrease in vasoconstriction.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-hydroxy-3-(2-methoxyphenyl)-2-[(2-oxo-2-phenylethyl)thio]-4(3H)-pyrimidinone have been extensively studied. This compound has been shown to have beneficial effects in animal models of hypertension, renal failure, and stroke. Inhibition of 20-HETE synthase by HET0016 leads to a decrease in vasoconstriction, which can help to reduce blood pressure and improve renal function. In addition, HET0016 has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 6-hydroxy-3-(2-methoxyphenyl)-2-[(2-oxo-2-phenylethyl)thio]-4(3H)-pyrimidinone in lab experiments is its specificity for 20-HETE synthase. This compound has been shown to selectively inhibit this enzyme without affecting other enzymes involved in the production of eicosanoids. However, one of the limitations of using HET0016 in lab experiments is its limited solubility in water. This can make it difficult to administer the compound to animals or to use it in cell culture experiments.
Direcciones Futuras
There are several future directions for research on 6-hydroxy-3-(2-methoxyphenyl)-2-[(2-oxo-2-phenylethyl)thio]-4(3H)-pyrimidinone. One area of research is the development of more potent and selective inhibitors of 20-HETE synthase. Another area of research is the investigation of the effects of HET0016 in other disease models, such as cancer and diabetes. Finally, the development of novel drug delivery systems for HET0016 could help to overcome its limited solubility and improve its efficacy in animal models.
Aplicaciones Científicas De Investigación
6-hydroxy-3-(2-methoxyphenyl)-2-[(2-oxo-2-phenylethyl)thio]-4(3H)-pyrimidinone has been extensively studied for its potential therapeutic applications. This compound has been shown to inhibit the activity of the enzyme 20-HETE synthase, which is involved in the production of 20-hydroxyeicosatetraenoic acid (20-HETE). 20-HETE is a potent vasoconstrictor and has been implicated in the development of hypertension, renal failure, and stroke. Inhibition of 20-HETE synthase by HET0016 has been shown to have beneficial effects in animal models of these diseases.
Propiedades
IUPAC Name |
6-hydroxy-3-(2-methoxyphenyl)-2-phenacylsulfanylpyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4S/c1-25-16-10-6-5-9-14(16)21-18(24)11-17(23)20-19(21)26-12-15(22)13-7-3-2-4-8-13/h2-11,23H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWXHYUIOWGLYEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C(=O)C=C(N=C2SCC(=O)C3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5348175 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{2-[(4-isopropylbenzylidene)hydrazono]-4-oxo-1,3-thiazolidin-5-yl}-N-phenylacetamide](/img/structure/B3726638.png)
![[2-({4-[(2,4-dichlorobenzyl)oxy]-3-ethoxybenzylidene}hydrazono)-4-oxo-1,3-thiazolidin-5-yl]acetic acid](/img/structure/B3726641.png)
![(2-{[3-chloro-5-methoxy-4-(1-naphthylmethoxy)benzylidene]hydrazono}-4-oxo-1,3-thiazolidin-5-yl)acetic acid](/img/structure/B3726660.png)

![N-(4-ethoxyphenyl)-N'-{6-oxo-4-[(2-pyrimidinylthio)methyl]-1,6-dihydro-2-pyrimidinyl}guanidine](/img/structure/B3726665.png)
![2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-6-(methoxymethyl)-4(3H)-pyrimidinone](/img/structure/B3726671.png)



![N-(3-chloro-4-methylphenyl)-N'-(4-oxo-4,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2-yl)guanidine](/img/structure/B3726690.png)

![3-[5-(2,6-dichlorophenyl)-2-furyl]-2-(4-oxo-3,4-dihydro-2-quinazolinyl)acrylonitrile](/img/structure/B3726699.png)
![N-(4-chlorophenyl)-2-{[4-hydroxy-1-(2-methylphenyl)-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}acetamide](/img/structure/B3726705.png)
![N-(4-chlorophenyl)-2-{[4-hydroxy-1-(4-methoxyphenyl)-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}acetamide](/img/structure/B3726709.png)